molecular formula C16H15N3O2 B2650346 (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide CAS No. 2173621-99-1

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide

Cat. No. B2650346
M. Wt: 281.315
InChI Key: QSLSRVYOHWIYHU-UHFFFAOYSA-N
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Description

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide , often referred to as Benzoxazolyl cyanoenamide , is a synthetic organic compound. Its chemical structure consists of a benzoxazole ring fused with a cyanoenamide moiety. The Z configuration indicates the geometry around the double bond in the cyclopentylprop-2-enamide portion.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Researchers have reported various synthetic routes, such as cyclization reactions or amide bond formation. Detailed studies on the optimization of reaction conditions, reagents, and yields are essential for efficient synthesis.



Molecular Structure Analysis

The molecular structure of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide reveals key features:



  • The benzoxazole ring contributes to its aromatic character.

  • The cyano group enhances its electron-withdrawing properties.

  • The Z configuration influences its stereochemistry.



Chemical Reactions Analysis

This compound can participate in diverse chemical reactions:



  • Base-Catalyzed Hydrolysis : The cyano group can undergo hydrolysis under basic conditions.

  • Substitution Reactions : The benzoxazole ring may undergo nucleophilic substitution reactions.

  • Cyclization : Intramolecular cyclization reactions can lead to the formation of related heterocyclic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Investigating the melting point provides insights into its crystalline nature.

  • Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

  • Spectral Data : UV-Vis, IR, and NMR spectra reveal functional groups and structural details.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

  • Stability : Investigate stability under different conditions (light, temperature, humidity).

  • Handling Precautions : Proper protective measures are necessary during synthesis and handling.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

  • Structure-Activity Relationship : Correlate structural modifications with biological effects.

  • Formulation : Develop suitable formulations for administration.

  • Patent Landscape : Analyze existing patents and identify gaps for innovation.



properties

IUPAC Name

(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-9-12(16(20)19-14-3-1-2-4-14)7-11-5-6-15-13(8-11)10-18-21-15/h5-8,10,14H,1-4H2,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSRVYOHWIYHU-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2-benzoxazol-5-yl)-2-cyano-N-cyclopentylprop-2-enamide

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